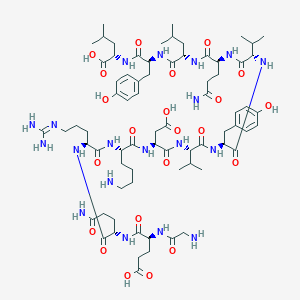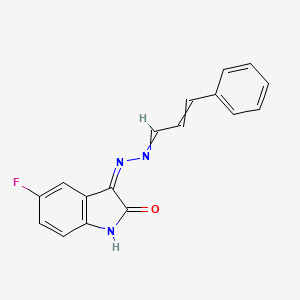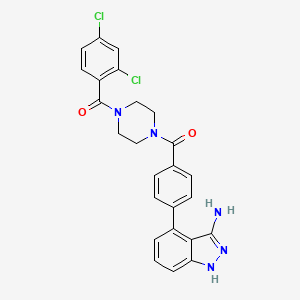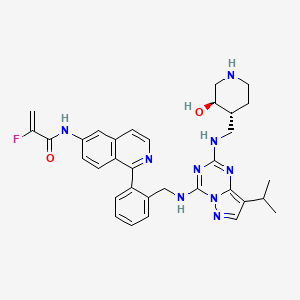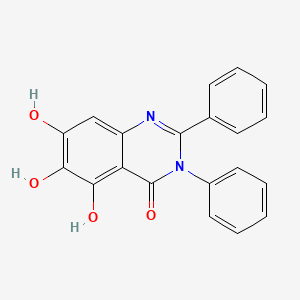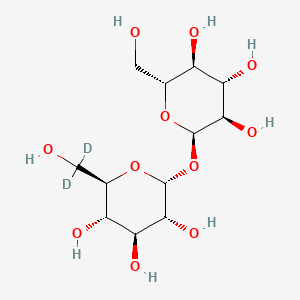
PPAR|A/|A agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxisome proliferator-activated receptor alpha agonist 2 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation. This compound has garnered significant attention due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of sanguinarine, a natural product isolated from Sanguinaria canadensis, which is modified to enhance its activity as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of peroxisome proliferator-activated receptor alpha agonist 2 involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions are derivatives of peroxisome proliferator-activated receptor alpha agonist 2 with enhanced biological activity. These derivatives are further tested for their efficacy in various biological assays .
Wissenschaftliche Forschungsanwendungen
Peroxisome proliferator-activated receptor alpha agonist 2 has a wide range of scientific research applications:
Biology: Investigated for its role in regulating lipid metabolism and inflammation in various cell types.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cardiovascular diseases, and certain types of cancer
Industry: Utilized in the development of new drugs targeting peroxisome proliferator-activated receptor alpha.
Wirkmechanismus
Peroxisome proliferator-activated receptor alpha agonist 2 exerts its effects by binding to the peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammationThis interaction leads to the transcriptional activation or repression of target genes, resulting in the modulation of lipid metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Peroxisome proliferator-activated receptor alpha agonist 2 is unique compared to other similar compounds due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This dual activity enhances its therapeutic potential by targeting multiple pathways involved in metabolic regulation . Similar compounds include:
Eigenschaften
Molekularformel |
C25H20O3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
3-naphthalen-1-yl-2-(4-phenylphenoxy)propanoic acid |
InChI |
InChI=1S/C25H20O3/c26-25(27)24(17-21-11-6-10-20-9-4-5-12-23(20)21)28-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16,24H,17H2,(H,26,27) |
InChI-Schlüssel |
QZISCDIMRVFENI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC3=CC=CC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


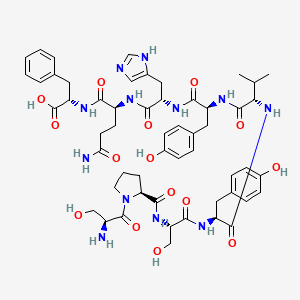
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
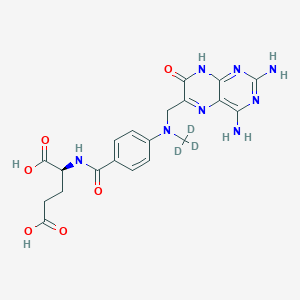
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

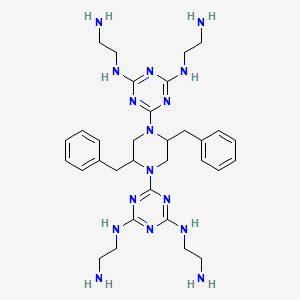
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
